molecular formula C7H12O B1593448 5-Methyl-3-hexen-2-one CAS No. 5166-53-0

5-Methyl-3-hexen-2-one

Cat. No. B1593448
CAS RN: 5166-53-0
M. Wt: 112.17 g/mol
InChI Key: IYMKNYVCXUEFJE-PLNGDYQASA-N
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Description

5-Methyl-3-hexen-2-one is an organic compound with the molecular formula C7H12O . It is used in the synthesis of mercaptoketones and mercaptoalcohols . It has a fatty type odor and an ethereal type flavor .


Synthesis Analysis

5-Methyl-3-hexen-2-one can be synthesized by reacting it with indole in the presence of pyrrolidine and p-TsOH in CH2Cl2 to yield the 3-substituted indole adduct . Another method involves the use of commercial anhydrous potassium carbonate, methallyl chloride, 2,4-pentanedione, and anhydrous ethanol .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-hexen-2-one consists of a hexenone backbone with a methyl group attached to the fifth carbon . The molecular weight is 112.17 Da .


Chemical Reactions Analysis

5-Methyl-3-hexen-2-one reacts with indole in the presence of pyrrolidine and p-TsOH in CH2Cl2 to yield the 3-substituted indole adduct .


Physical And Chemical Properties Analysis

5-Methyl-3-hexen-2-one is a liquid at room temperature with a refractive index of 1.44 and a density of 0.85 g/mL at 25 °C . It has a linear formula of (CH3)2CHCH=CHCOCH3 .

Scientific Research Applications

Photochemical Stability

The photochemistry of 5-hexen-2-one, closely related to 5-Methyl-3-hexen-2-one, has been studied, revealing its stability towards photolysis. This compound predominantly produces isomers and carbon monoxide under specific conditions, demonstrating a behavior similar to unsaturated carbonyl compounds with conjugated double bonds (Srinivasan, 1960).

Theoretical Investigations

A theoretical study of thermal rearrangements of various hexenynes and hexatrienes, including 5-hexen-2-one analogs, employed methods like density functional theory (DFT). This research contributes to understanding the pyrolysis mechanisms and potential applications in material science or chemical synthesis (Bozkaya & Özkan, 2012).

Chemical Reactions and Synthesis

Studies on 5,5,5-trichloro-3-penten-2-one, structurally similar to 5-Methyl-3-hexen-2-one, show that it reacts with Grignard reagents to yield tertiary alcohols and undergoes allylic rearrangement. This research highlights the compound's reactivity and potential in organic synthesis (Takeda et al., 1972).

Isomerization Studies

Research on the isomerization of 1-hexene on H-ZSM-5 zeolite, involving compounds like 5-hexen-2-one, provides insights into shape-selective catalysis. This is pertinent to industrial applications in petrochemical processing and fine chemical synthesis (Abbot, Corma, & Wojciechowski, 1985).

Atmospheric Chemistry

The kinetics of gas-phase reactions of 5-hexen-2-one with OH and NO3 radicals and O3 were studied, offering insights into atmospheric chemistry and environmental impact. Such studies are crucial in understanding pollutant behavior and atmospheric reactions (Wang, Ge, & Wang, 2010).

Biological Significance

5-Methyl-2-phenyl-2-hexenal, structurally related to 5-Methyl-3-hexen-2-one, was identified in the scent gland secretion of male cave crickets, suggesting a role in biological signaling or pheromone activity. This discovery points to the possible use of similar compounds in studying insect behavior and ecology (Raspotnig et al., 1998).

Catalytic Applications

Platinum(II)-catalyzed annulation of 5-Methyl-5-hexen-1-ols with aldehydes demonstrates the potential of 5-Methyl-3-hexen-2-one derivatives in organic synthesis, particularly in creating cyclic ethers present in biologically active molecules. This can be significant in the development of pharmaceuticals and complex organic compounds (Miura et al., 2008).

Isomerization and Reduction Studies

Research on the isomerization and reduction of 1-hexen-5-one in the presence of RuCl₂(PPh₃)₃ and RhCl(PPh₃)₃ complexes provides insights into the chemical properties and potential industrial applications of 5-Methyl-3-hexen-2-one in catalysis and material science (Sharf et al., 1976).

Plant-mediated Reduction

The plant-mediated reduction of 5-hexen-2-one and similar ketones explores the use of natural catalysts in chemical synthesis, contributing to the development of eco-friendly and sustainable chemical processes (Bruni et al., 2006).

Safety And Hazards

5-Methyl-3-hexen-2-one is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also toxic if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

(E)-5-methylhex-3-en-2-one
Source PubChem
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InChI

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMKNYVCXUEFJE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)C
Source PubChem
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID1063726, DTXSID601310541
Record name 3-Hexen-2-one, 5-methyl-
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Molecular Weight

112.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour
Record name 5-Methyl-3-hexen-2-one
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Record name 5-Methyl-3-hexen-2-one
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Solubility

insoluble in water, Miscible at room temperature (in ethanol)
Record name 5-Methyl-3-hexen-2-one
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Density

0.838-0.843
Record name 5-Methyl-3-hexen-2-one
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Product Name

5-Methyl-3-hexen-2-one

CAS RN

1821-29-0, 5166-53-0
Record name (3E)-5-Methyl-3-hexen-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
J Hine, SM Linden - The Journal of Organic Chemistry, 1983 - ACS Publications
The equilibrium constant for isomerization of 5-methyl-4-hexen-2-one to frans-5-methyI-3-hexen-2-one in ierf-butyl alcohol at 25 C has been found to be 0.40, which is smaller by 250-…
Number of citations: 10 pubs.acs.org
A Schönberg, A Schönberg - 1968 - Springer
… the transformation of 5-methyl-3-hexen-2-one (1) into 5-methyl4-hexen-2-one (2) [1]) but there are cases where another reaction path seems to be followed (comp. the conversion 14 -…
Number of citations: 0 link.springer.com
R Noyori, H Inoue, M Kato - Journal of the American Chemical …, 1970 - ACS Publications
… The intermediacy of a 1, 3-dienol arising from a 1, 5-hydrogen shift has been suggested since photolysis of 5-methyl-3-hexen-2-one in CH3OD affords 5-methyl-4-hexen-2-one-3-d (…
Number of citations: 23 pubs.acs.org
M Jang, B Carroll, B Chandramouli… - … science & technology, 2003 - ACS Publications
… Figure 4 FTIR spectra of the acid-catalyzed reaction systems of 2,4-hexadienal and 5-methyl-3-hexen-2-one. The carbonyl (2 μL) was directly reacted on a ZnSe FTIR window by adding …
Number of citations: 169 pubs.acs.org
PM Williamson, RC Anderson… - Journal of the American …, 1944 - ACS Publications
… of the following ketones have been prepared and characterized: 2-methyl-3-nonen-5-one, 2,7-dimethyl5-octen-4-one, 2-methyl-3-decen-5-one, 3-n-butyl5-methyl-3-hexen-2-one, …
Number of citations: 3 pubs.acs.org
AJ Sanchez - 1995 - elibrary.ru
… After attempting to react 177 with 5-methyl-3-hexen-2-one (178) and several other dienophiles with no success, methyl acrylate was found to cycloadd to afford 199. Aromatization of …
Number of citations: 4 elibrary.ru
S Muramatsu, Y Nakada, J Ide - Agricultural and biological …, 1985 - academic.oup.com
… This ketal 8 was ultimately found to be prepared efficiently by direct ketalization of the commercially available ex,f3-unsaturated ketone of 5-methyl-3-hexen-2-one (9), with concomitant …
Number of citations: 1 academic.oup.com
S Muramatsu, Y Nakada, J Ide - Agricultural and Biological Chemistry, 1985 - jlc.jst.go.jp
… 5-methyl-3-hexen-2-one (9), with concomitant double bond migration under prolonged reflux … a) Amixture of 5-methyl-3-hexen-2-one (7) (2.24g, 20mmol), ethylene glycol (3.1g, …
Number of citations: 5 jlc.jst.go.jp
HC Volger, W Brackman - Recueil des Travaux Chimiques des …, 1966 - Wiley Online Library
… A substrate which does not have the drawback of rapid isomerization is the equilibrium mixture of 5-methyl-4-hexen-2-one (I) and 5-methyl-3hexen-2-one (11) containing 75 % of the …
Number of citations: 11 onlinelibrary.wiley.com
HC Volger, W Brackman… - Recueil des Travaux …, 1965 - Wiley Online Library
… The distillate (bp 75-78"C/50 mm Hg; n2,0 1.4390) consisted of a mixture of 5-methyl-4-hexen-2-one and 5-methyl-3-hexen-2-one. The infrared absorption spectra of the distillate and …
Number of citations: 40 onlinelibrary.wiley.com

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